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Introduction
AS2863619 is a potent and orally active small molecule inhibitor of Cyclin-Dependent Kinase 8

(CDK8) and its paralog CDK19.[1] It has demonstrated significant therapeutic potential in

preclinical experimental models of autoimmune diseases by promoting the conversion of

conventional T cells (Tconv) into Foxp3+ regulatory T cells (Tregs).[2][3] This induction of Tregs

is crucial for suppressing aberrant immune responses that drive autoimmune pathologies.

AS2863619 accomplishes this through a unique mechanism that is dependent on IL-2 and T-

cell receptor (TCR) stimulation but independent of TGF-β, a cytokine commonly used to

generate Tregs in vitro.[1] The targeted inhibition of CDK8/19 by AS2863619 enhances the

activation of STAT5, a key transcription factor for the Foxp3 gene, thereby promoting the

differentiation of antigen-specific effector and memory T cells into functional Tregs.[2]

These application notes provide a comprehensive overview of the use of AS2863619 in various

experimental autoimmune disease models, including detailed protocols and quantitative data to

facilitate the design and execution of further preclinical research.

Mechanism of Action
AS2863619 selectively inhibits CDK8 and CDK19, which are components of the Mediator

complex involved in transcriptional regulation. In activated T cells, CDK8/19 phosphorylates a

serine residue on STAT5, which inhibits its activity and subsequent binding to the Foxp3 gene
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locus. By inhibiting CDK8/19, AS2863619 prevents this negative regulation, leading to

enhanced tyrosine phosphorylation and activation of STAT5. Activated STAT5 then translocates

to the nucleus and binds to the conserved non-coding sequence (CNS0) region of the Foxp3

locus, inducing its expression and promoting the differentiation of Tconv cells into Foxp3+

Tregs.
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Caption: Mechanism of AS2863619 in promoting Treg differentiation.

Quantitative Data Summary
The following tables summarize the key in vitro and in vivo quantitative data for AS2863619.

Table 1: In Vitro Activity of AS2863619
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Parameter Value Cell Type/Assay Reference

CDK8 IC50 0.61 nM Biochemical Assay

CDK19 IC50 4.28 nM Biochemical Assay

Foxp3 Induction EC50 32.5 nM
Mouse Naïve CD4+ T

cells

STAT5 Serine

Phosphorylation
~60% reduction

Mouse CD4+ T cells

(1 µM AS2863619)

STAT5 Tyrosine

Phosphorylation
~60% increase

Mouse CD4+ T cells

(1 µM AS2863619)

Table 2: In Vivo Efficacy of AS2863619 in a Model of Experimental Autoimmune

Encephalomyelitis (EAE)

Parameter Vehicle Control
AS2863619 (30
mg/kg, p.o.)

Reference

Mean Clinical Score

(Day 20)
~3.5 ~1.5

KLRG1+ Foxp3+ cells

in dLN (%)
~2% ~8%

Th17 cells in dLN (%) ~1.5% ~0.5%

Table 3: In Vivo Efficacy of AS2863619 in a Non-Obese Diabetic (NOD) Mouse Model
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Parameter Vehicle Control
AS2863619 (30
mg/kg, p.o.)

Reference

Diabetes Incidence

(%)
~80% ~20%

KLRG1+ Foxp3+ cells

in pLN (%)
~1% ~5%

Th1 cells in pLN (%) ~10% ~4%

Table 4: In Vivo Efficacy of AS2863619 in a Delayed-Type Hypersensitivity (DTH) Model

Parameter
Vehicle
Control

AS2863619 (30
mg/kg, p.o.)

Dexamethason
e

Reference

Ear Swelling

(mm)
~0.25 ~0.1 ~0.05

Foxp3+ cells in

dLN (%)
~10% ~20% ~10%

KLRG1+ Foxp3+

cells in dLN (%)
~1% ~4% ~1%

Experimental Protocols
In Vitro Induction of Foxp3+ Tregs from Naïve CD4+ T
cells
This protocol describes the in vitro generation of Foxp3+ Tregs from mouse naïve CD4+ T cells

using AS2863619.

Materials:

AS2863619 (dissolved in DMSO)

Naïve CD4+ T cells (isolated from spleen and lymph nodes of mice)
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T-cell depleted splenocytes (as antigen-presenting cells, APCs)

Ovalbumin (OVA) peptide (for DO11.10 TCR transgenic T cells)

Anti-CD3 and anti-CD28 antibodies

Recombinant mouse IL-2

Complete RPMI-1640 medium

96-well round-bottom plates

Protocol:

Isolate naïve CD4+ T cells from the spleen and lymph nodes of mice (e.g., C57BL/6 or

BALB/c) using a commercially available isolation kit. For antigen-specific induction, use T

cells from DO11.10 TCR transgenic mice.

Plate 2 x 10^5 naïve CD4+ T cells per well in a 96-well round-bottom plate.

For polyclonal stimulation, coat the wells with anti-CD3 (e.g., 1 µg/ml) and add soluble anti-

CD28 (e.g., 1 µg/ml). For antigen-specific stimulation of DO11.10 T cells, add 4 x 10^4 T-cell

depleted splenocytes and 5 µM OVA peptide.

Add recombinant mouse IL-2 to a final concentration of 100 U/ml.

Add AS2863619 to the desired final concentration (e.g., a dose-response from 10 nM to 1

µM). Include a vehicle control (DMSO).

Culture the cells for 3-4 days at 37°C in a 5% CO2 incubator.

After incubation, harvest the cells and stain for surface markers (e.g., CD4, CD25) and

intracellular Foxp3 using a commercial Foxp3 staining kit.

Analyze the percentage of Foxp3+ cells within the CD4+ T cell population by flow cytometry.
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Caption: Workflow for in vitro Treg induction with AS2863619.
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Experimental Autoimmune Encephalomyelitis (EAE)
Model
This protocol describes the induction of EAE in C57BL/6 mice and treatment with AS2863619.

Materials:

Female C57BL/6 mice (8-12 weeks old)

Myelin Oligodendrocyte Glycoprotein (MOG) 35-55 peptide

Complete Freund's Adjuvant (CFA) containing Mycobacterium tuberculosis

Pertussis Toxin (PT)

AS2863619 (formulated for oral gavage)

Vehicle control for oral gavage

Protocol:

On day 0, immunize mice subcutaneously at two sites on the flank with 100 µl of an emulsion

containing 100 µg of MOG35-55 in CFA.

On day 0 and day 2, administer 200 ng of Pertussis Toxin intraperitoneally.

Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control from the day

of immunization or at the onset of clinical signs.

Monitor the mice daily for clinical signs of EAE and body weight. Score the clinical signs

using a standard 0-5 scale (0: no signs; 1: limp tail; 2: hind limb weakness; 3: hind limb

paralysis; 4: forelimb paralysis; 5: moribund).

At the end of the experiment (e.g., day 20-25), sacrifice the mice and harvest spleens,

draining lymph nodes, and spinal cords.

Analyze immune cell populations (e.g., Th1, Th17, Tregs) in the lymphoid organs by flow

cytometry.
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Assess inflammation and demyelination in the spinal cord by histology (e.g., H&E and Luxol

Fast Blue staining).

Non-Obese Diabetic (NOD) Mouse Model
This protocol describes the use of AS2863619 to prevent the spontaneous development of

autoimmune diabetes in NOD mice.

Materials:

Female NOD/ShiLtJ mice (4-5 weeks old)

AS2863619 (formulated for oral gavage)

Vehicle control for oral gavage

Blood glucose meter and test strips

Protocol:

Begin daily oral administration of AS2863619 (e.g., 30 mg/kg) or vehicle control to pre-

diabetic female NOD mice (e.g., starting at 5 weeks of age).

Monitor blood glucose levels weekly. A mouse is considered diabetic after two consecutive

readings of >250 mg/dl.

Monitor the incidence of diabetes in each group over time (e.g., up to 30 weeks of age).

At the end of the study, or at predetermined time points, sacrifice the mice and harvest

pancreata and pancreatic lymph nodes.

Assess insulitis in the pancreas by histology (H&E staining).

Analyze immune cell populations in the pancreatic lymph nodes by flow cytometry.

Delayed-Type Hypersensitivity (DTH) Model
This protocol describes the induction of a DTH response to ovalbumin (OVA) and treatment

with AS2863619.
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Materials:

BALB/c mice

Ovalbumin (OVA)

Complete Freund's Adjuvant (CFA)

AS2863619 (formulated for oral gavage)

Vehicle control for oral gavage

Dexamethasone (as a positive control)

Caliper for measuring ear thickness

Protocol:

On day 0, sensitize mice by subcutaneous injection at the base of the tail with 100 µg of OVA

emulsified in CFA.

Begin daily oral administration of AS2863619 (e.g., 30 mg/kg), vehicle, or dexamethasone.

On day 7, measure the baseline thickness of both ears.

Challenge the mice by injecting 20 µg of OVA in saline into the right ear pinna. Inject saline

alone into the left ear as a control.

Measure the ear thickness of both ears 24 and 48 hours after the challenge.

The DTH response is calculated as the change in ear thickness of the OVA-injected ear

compared to the saline-injected ear or the pre-challenge measurement.

After the final measurement, sacrifice the mice and harvest the draining (auricular) lymph

nodes for flow cytometric analysis of T cell populations.
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General In Vivo Experimental Workflow
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Caption: General workflow for in vivo studies with AS2863619.

Conclusion
AS2863619 represents a promising therapeutic candidate for autoimmune diseases due to its

novel mechanism of action in promoting the generation of antigen-specific Foxp3+ Tregs. The

provided data and protocols offer a solid foundation for researchers to further investigate the

potential of AS2863619 in various preclinical models of autoimmunity. Careful consideration of

the experimental design, including appropriate controls and endpoint analyses, will be crucial

for advancing our understanding of this compound's therapeutic utility.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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